molecular formula C11H19ClN2O3S B2791700 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1855949-49-3

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2791700
CAS No.: 1855949-49-3
M. Wt: 294.79
InChI Key: DQHBLSLYJCPXFO-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, along with a sec-butoxymethyl and a propyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1-propyl-1H-pyrazole-4-sulfonyl chloride with sec-butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base or acid

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation or hydrolysis

Scientific Research Applications

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can inhibit enzymes by modifying active site residues, thereby affecting the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide
  • 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonate
  • 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonothioate

Uniqueness

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various sulfonyl derivatives. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-4-6-14-7-11(18(12,15)16)10(13-14)8-17-9(3)5-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHBLSLYJCPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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